N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide
Overview
Description
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biology. BNPPA belongs to the class of pyrazole derivatives, which have been extensively studied for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Scientific Research Applications
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide has been investigated for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been reported to exhibit promising anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide has also been found to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory and pain-related disorders. Moreover, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease.
Mechanism of Action
The mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide is not fully understood, but it is believed to involve multiple pathways. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are known to play a crucial role in the inflammatory response. N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide's ability to inhibit acetylcholinesterase and butyrylcholinesterase is thought to be due to its interaction with the active site of these enzymes, leading to the inhibition of their catalytic activity.
Biochemical and Physiological Effects:
N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide has been shown to exhibit various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide has been reported to induce cell cycle arrest, leading to the inhibition of cell proliferation and the induction of apoptosis. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, leading to a reduction in inflammation. In addition, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide has been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in the levels of acetylcholine in the brain.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide in lab experiments is its relatively low toxicity, making it a safe compound to work with. Moreover, N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide is readily available and easy to synthesize, making it a cost-effective compound for research. However, one of the limitations of using N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide is its limited solubility in water, which may affect its bioavailability and pharmacokinetics in vivo. In addition, the mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide is not fully understood, which may limit its potential applications in medicine and biology.
Future Directions
There are several future directions for research on N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide. One potential area of investigation is the development of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide derivatives with improved solubility and bioavailability, which may enhance their therapeutic potential. Another area of research is the elucidation of the molecular mechanism of action of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide, which may provide insights into its potential applications in medicine and biology. Moreover, the anticancer activity of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide warrants further investigation, particularly in vivo studies to evaluate its efficacy and safety. Finally, the potential applications of N-benzyl-2-(4-nitro-1H-pyrazol-1-yl)-N-phenylacetamide in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease should be explored further.
properties
IUPAC Name |
N-benzyl-2-(4-nitropyrazol-1-yl)-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O3/c23-18(14-20-13-17(11-19-20)22(24)25)21(16-9-5-2-6-10-16)12-15-7-3-1-4-8-15/h1-11,13H,12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDAQTMOXPFARBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=O)CN3C=C(C=N3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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